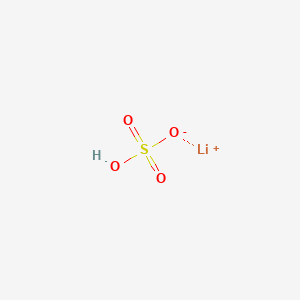

Lithium hydrogen sulfate

説明

Lithium hydrogen sulfate is a chemical compound with the formula LiHSO₄. It belongs to the family of hydrogen-bonded compounds with a general formula MHXO₄, where M can be ammonium, rubidium, cesium, lithium, or potassium, and X can be sulfur or selenium . This compound is known for its high-temperature phase transition and proton conductivity, making it of significant interest for various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

Lithium hydrogen sulfate can be synthesized through the reaction of lithium carbonate with sulfuric acid. The reaction involves adding lithium carbonate to a reactor and slowly adding sulfuric acid under stirring conditions. The resulting solution is then evaporated and concentrated, followed by cooling and crystallization to obtain lithium sulfate monohydrate, which is then dried to produce this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of advanced techniques such as continuous flow reactors and automated crystallization systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

Lithium hydrogen sulfate undergoes various chemical reactions, including:

Oxidation and Reduction: It can be reduced to lithium sulfide using hydrogen gas, a process that is both green and cost-effective.

Substitution: It can participate in metathesis reactions with other lithium salts and sodium sulfide to produce lithium sulfide.

Common Reagents and Conditions

Oxidation and Reduction: Hydrogen gas is commonly used as a reducing agent under controlled temperature and pressure conditions.

Substitution: Lithium salts (such as lithium halides and nitrates) and sodium sulfide are used in metathesis reactions.

Major Products Formed

科学的研究の応用

Lithium hydrogen sulfate has several scientific research applications, including:

作用機序

The mechanism of action of lithium hydrogen sulfate involves its ability to participate in proton conduction and phase transitions. The compound exhibits a first-order phase transition accompanied by a significant increase in conductivity, primarily due to protonic diffusion . This proton conduction is crucial for its applications in fuel cells and energy storage systems .

類似化合物との比較

Lithium hydrogen sulfate belongs to a family of hydrogen-bonded compounds with similar properties. Some of the similar compounds include:

- Ammonium hydrogen sulfate (NH₄HSO₄)

- Rubidium hydrogen sulfate (RbHSO₄)

- Cesium hydrogen sulfate (CsHSO₄)

- Potassium hydrogen sulfate (KHSO₄)

Uniqueness

What sets this compound apart from these similar compounds is its high-temperature phase transition and superior proton conductivity. These properties make it particularly suitable for applications in high-temperature environments and advanced energy storage systems .

生物活性

Lithium hydrogen sulfate (LiHSO4) is a compound that has garnered attention for its potential biological activities, particularly in the context of lithium's known therapeutic effects in psychiatric disorders. This article explores the biological activity of LiHSO4, its mechanisms of action, and relevant research findings.

This compound is synthesized through various methods, including the slow evaporation technique, which allows for the growth of single crystals. The compound has distinct properties that make it suitable for various applications, including its use in batteries and as a potential therapeutic agent .

Lithium compounds, including LiHSO4, exhibit biological activity primarily through their interaction with cellular signaling pathways. One notable mechanism involves the inhibition of glycogen synthase kinase 3 beta (GSK3B), an enzyme that plays a crucial role in various cellular processes, including apoptosis, inflammation, and neuroprotection. Lithium has been shown to compete with magnesium for binding sites on GSK3B, leading to altered phosphorylation states of numerous substrates involved in critical signaling pathways .

Table 1: Key Biological Effects of Lithium Compounds

Case Studies and Research Findings

Several studies have investigated the biological effects of lithium compounds, including LiHSO4. Notably:

- Neuroprotective Effects : Research indicates that lithium can protect neurons from apoptosis by modulating GSK3B activity. This action is significant in the context of neurodegenerative diseases where apoptosis plays a critical role .

- Gene Expression Modulation : Lithium treatment has been shown to significantly alter gene expression profiles in brain cells, suggesting its role in neurodevelopment and plasticity .

- Therapeutic Applications : Clinical studies have demonstrated that lithium salts can effectively treat bipolar disorder and depression. The mechanisms involve complex interactions with neurotransmitter systems and neurohormonal pathways .

特性

IUPAC Name |

lithium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCCWDVOHHFCKM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiHSO4, HLiO4S | |

| Record name | lithium hydrogen sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928663 | |

| Record name | Lithium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-86-6 | |

| Record name | Lithium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。